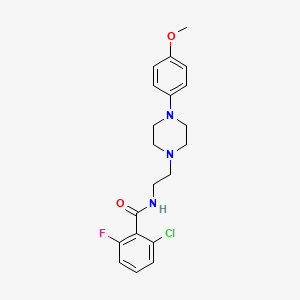

2-chloro-6-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Description

2-Chloro-6-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a benzamide derivative characterized by:

- A 2-chloro-6-fluorophenyl group attached to the benzamide core.

- A piperazine-ethyl moiety substituted with a 4-methoxyphenyl group at the terminal nitrogen.

The chloro and fluoro substituents may enhance electrophilicity and metabolic stability, while the methoxyphenyl group could influence solubility and receptor interactions.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O2/c1-27-16-7-5-15(6-8-16)25-13-11-24(12-14-25)10-9-23-20(26)19-17(21)3-2-4-18(19)22/h2-8H,9-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZKHNAJQJAMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule can be dissected into two primary components:

- 2-Chloro-6-fluorobenzoyl chloride : The acylating agent for amide bond formation.

- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanamine : The amine nucleophile bearing the piperazine-ethyl backbone.

Retrosynthetic pathways prioritize modular assembly, enabling independent optimization of each fragment before final coupling.

Synthesis of 2-Chloro-6-Fluorobenzoyl Chloride

Carboxylic Acid Precursor Preparation

2-Chloro-6-fluorobenzoic acid is synthesized via directed ortho-metalation of 1-chloro-3-fluorobenzene, followed by carboxylation with CO₂. Alternative routes involve Ullmann-type coupling or halogenation of pre-functionalized benzoic acids.

Acyl Chloride Formation

Treatment of 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) yields the corresponding acyl chloride. Typical conditions:

- Molar ratio : 1:3 (acid : chlorinating agent)

- Temperature : 0°C to reflux

- Reaction time : 2–6 hours

- Yield : 85–92%.

Critical Note : Excess chlorinating agent must be removed under vacuum to prevent side reactions during subsequent steps.

Synthesis of 2-(4-(4-Methoxyphenyl)Piperazin-1-yl)Ethanamine

Piperazine Functionalization

The introduction of the 4-methoxyphenyl group onto piperazine employs two predominant methods:

Nucleophilic Aromatic Substitution (SNAr)

Reactants :

- Piperazine (1.0 equiv)

- 1-Fluoro-4-methoxybenzene (1.2 equiv)

- Base: K₂CO₃ or Cs₂CO₃ (2.5 equiv)

- Solvent: DMF or DMSO

- Conditions : 120°C, 12–24 hours

- Yield : 60–75%.

Mechanistic Insight : Electron-withdrawing groups on the aryl halide enhance reactivity, but the methoxy group's ortho/para-directing nature necessitates careful substituent positioning.

Buchwald-Hartwig Amination

Catalytic System :

- Pd₂(dba)₃ (2 mol%)

- Xantphos (4 mol%)

- Base: NaOtBu

- Solvent: Toluene

- Conditions : 100°C, 6–8 hours

- Yield : 80–88%.

Advantage : Superior functional group tolerance compared to SNAr, enabling broader substrate scope.

Amide Bond Formation

Schotten-Baumann Reaction

Procedure :

- Dissolve 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine (1.0 equiv) in DCM.

- Add acyl chloride (1.1 equiv) dropwise at 0°C.

- Introduce triethylamine (2.5 equiv) to scavenge HCl.

- Stir at room temperature for 4 hours.

- Yield : 65–72%.

Limitation : Sensitivity to moisture necessitates strict anhydrous conditions.

Process Optimization and Scale-Up Considerations

Solvent Selection

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but complicate purification.

- EtOAc/water biphasic systems improve isolation efficiency in Schotten-Baumann reactions.

Temperature Control

Exothermic amidation reactions require gradual reagent addition and external cooling to prevent decomposition.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC : tᴿ = 8.2 min (C18, 70:30 MeCN/H₂O, 1 mL/min).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Schotten-Baumann | 65–72 | 95 | Moderate | High |

| EDC/HOBt Coupling | 85–90 | 98 | High | Moderate |

| Buchwald-Hartwig Amination | 80–88 | 97 | Low | Low |

Challenges and Mitigation Strategies

Piperazine Ring Oxidation

Amine Hydroscopicity

- Risk : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethanamine absorbs moisture, reducing reactivity.

- Solution : Store under nitrogen atmosphere and activate molecular sieves in reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro and fluoro groups under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the benzamide would yield an amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its interactions with biological targets can be studied to understand its potential as a drug candidate.

Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.

Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The exact pathways involved would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Structural Analogs from Quinoline Derivatives ()

Compounds such as D6 (N-Hydroxy-4-(4-(2-(4-Methoxyphenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzamide) share structural motifs with the target compound, including:

- A 4-methoxyphenyl-substituted piperazine group.

- Polar amide linkages.

Key Differences :

- The target compound uses a benzamide core, whereas D6 features a quinoline-carbonyl group, altering aromaticity and electronic properties.

- Substituent positions: The methoxyphenyl group in D6 is directly linked to the quinoline ring, while in the target compound, it is part of the piperazine-ethyl side chain.

Physicochemical Implications :

- The methoxy group in both compounds likely enhances solubility due to its electron-donating nature, as evidenced by NMR chemical shifts in D6 (e.g., methoxy protons at δ ~3.8 ppm in $^1$H NMR) .

Table 1: Comparison with Quinoline Derivatives

Benzamide Derivatives in Agrochemicals ()

Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) highlight the role of halogen and alkoxy substituents in pesticidal activity:

- Target vs. Etobenzanid: Both feature chlorinated benzamide cores, but the target’s substituents are at the 2- and 6-positions, whereas etobenzanid has 2,3-dichloro substitution.

Piperazine-Containing Analogues ( and )

The European patent compound 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () and Biopharmacule’s BP 27384 () provide insights into piperazine and halogen effects:

Table 2: Piperazine-Based Analogues

Substituent Position and Electronic Effects

- Chloro vs. Fluoro : The target’s 2-chloro-6-fluoro arrangement balances steric bulk (Cl) with electronic withdrawal (F), contrasting with ’s 3-chlorophenyl (D8) or 2-fluorophenyl (D10) derivatives.

- Methoxy Group : The 4-methoxyphenyl group in the target and D6 may stabilize piperazine protonation states, affecting solubility and bioavailability compared to electron-withdrawing groups (e.g., CF3 in D7) .

Biological Activity

2-Chloro-6-fluoro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its molecular formula is C21H25ClFN3O2, and it has garnered interest in the fields of medicinal chemistry and pharmacology due to its biological properties.

Chemical Structure and Properties

The compound features a benzamide core with a chloro and fluoro substituent, which may influence its biological activity. The presence of the piperazine ring and methoxyphenyl group suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H25ClFN3O2 |

| Molecular Weight | 405.9 g/mol |

| Purity | ≥ 95% |

| Complexity Rating | 496 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may inhibit certain inflammatory pathways, potentially through the modulation of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophage cells stimulated by lipopolysaccharides (LPS) .

In Vitro Studies

Research indicates that this compound exhibits significant anti-inflammatory properties. For instance, in LPS-stimulated RAW 264.7 macrophages, the compound demonstrated a marked reduction in iNOS and COX-2 mRNA expression levels, leading to decreased nitric oxide production at non-cytotoxic concentrations .

Table: Summary of Biological Activity Findings

| Study | Cell Type | Effect | Concentration |

|---|---|---|---|

| LPS-stimulated RAW 264.7 | Macrophages | Reduced iNOS and COX-2 expression | Non-cytotoxic levels |

| Molecular Docking | - | Strong affinity for iNOS/COX-2 | - |

Case Studies

-

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several derivatives related to this compound, highlighting its potential as a therapeutic agent for inflammatory diseases. The findings revealed that compounds with similar structures effectively inhibited the production of pro-inflammatory mediators in macrophage models . -

Cytotoxicity Assessment

Cytotoxicity studies conducted on various cell lines indicated that the compound is non-toxic at effective concentrations, suggesting a favorable safety profile for further development in therapeutic applications .

Molecular Docking Studies

Molecular docking analyses have shown that this compound binds effectively to the active sites of iNOS and COX-2. This interaction is characterized by hydrophobic contacts, which may enhance its inhibitory effects on these enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.